molecular formula C21H19ClN2O2 B11359114 N-(3-chlorobenzyl)-2-ethoxy-N-(pyridin-2-yl)benzamide

N-(3-chlorobenzyl)-2-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11359114
M. Wt: 366.8 g/mol
InChI Key: XEVBNQXANAZGLU-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, an ethoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-2-amine to yield 2-ethoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the 3-chlorophenylmethyl group. This can be achieved through a nucleophilic substitution reaction where 3-chlorobenzyl chloride is reacted with the previously synthesized benzamide derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of N-[(3-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19ClN2O2/c1-2-26-19-11-4-3-10-18(19)21(25)24(20-12-5-6-13-23-20)15-16-8-7-9-17(22)14-16/h3-14H,2,15H2,1H3

InChI Key

XEVBNQXANAZGLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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